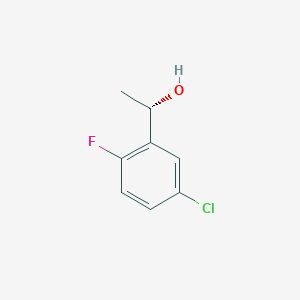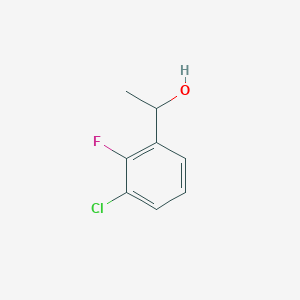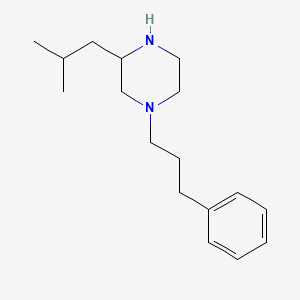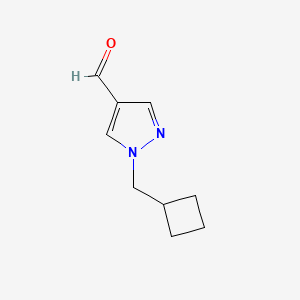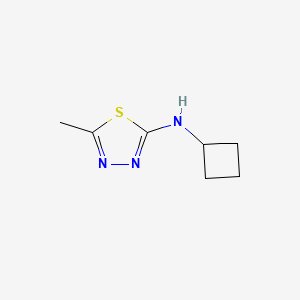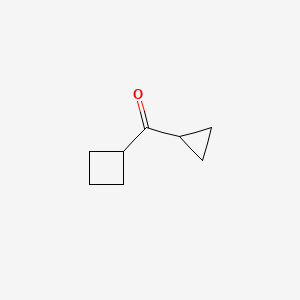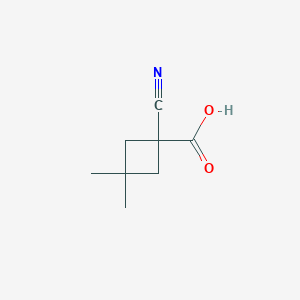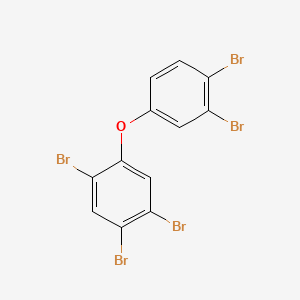
2,3',4,4',5-Pentabromodiphenyl ether
概要
説明
2,3’,4,4’,5-Pentabromodiphenyl ether is a halogenated organic compound . It is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies .
Molecular Structure Analysis
The molecular formula of 2,3’,4,4’,5-Pentabromodiphenyl ether is C12H5Br5O . The average mass is 564.688 Da and the monoisotopic mass is 559.625671 Da .Chemical Reactions Analysis
2,3’,4,4’,5-Pentabromodiphenyl ether is a very unreactive compound . Its reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .Physical And Chemical Properties Analysis
2,3’,4,4’,5-Pentabromodiphenyl ether is an amber-colored solid and insoluble in water . It has a density of 2.3±0.1 g/cm3 . It decomposes at its boiling point .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of 2,3’,4,4’,5-Pentabromodiphenyl ether:
Developmental Neurotoxicity Screening
This compound has been used in high-throughput screening for developmental neurotoxicity. Researchers have utilized human induced pluripotent stem cell-derived neurons to study neurite outgrowth, which is a critical process in neural development and can be affected by toxic substances .
Environmental Persistence and Bioaccumulation
Studies have categorized this compound as a persistent organic pollutant due to its notable environmental persistence and bioaccumulation propensity. This has implications for environmental health and necessitates research into its long-term effects .
Spermatogenic Injuries
Research has shown that prenatal exposure to this compound can cause spermatogenic injuries in mice. This is due to mechanisms such as increased levels of reactive oxygen species and dysfunction of autophagy .
Toxicological Effects
The toxicological effects of this compound have been studied extensively. It is found in trace amounts in various environmental compartments and poses a risk to aquatic ecosystems .
Plasma and Tissue Residue Assessment
An initial study assessed the relationships between oral dosing levels of this compound and plasma and lipid tissue residues, which is important for understanding its distribution within the body .
Flame Retardant in Consumer Products
This compound has been found in consumer products as a flame retardant. Investigations have revealed its presence in items such as children’s toys, raising concerns about exposure risks .
作用機序
Target of Action
2,3’,4,4’,5-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body . The primary targets of this compound are endocrine receptors, particularly those involved in lipid metabolism .
Mode of Action
The compound interacts with its targets by binding to the endocrine receptors, disrupting their normal function . This disruption can lead to changes in the body’s hormonal balance, potentially causing a variety of health effects .
Biochemical Pathways
The affected pathways primarily involve lipid metabolism . The compound’s interaction with endocrine receptors can lead to an increase in lipid accumulation, which can have downstream effects on various metabolic processes .
Pharmacokinetics
Due to its lipophilic nature, it is known to bioaccumulate in the environment and in human adipose tissue . This bioaccumulation can impact the compound’s bioavailability, potentially increasing its toxicity .
Result of Action
The molecular and cellular effects of 2,3’,4,4’,5-Pentabromodiphenyl ether’s action primarily involve disruptions in endocrine function and lipid metabolism . These disruptions can lead to a variety of health effects, including potential developmental effects in nursed babies .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3’,4,4’,5-Pentabromodiphenyl ether. For example, its persistence and potential for bioaccumulation can be influenced by factors such as temperature and the presence of other chemicals . Furthermore, its use as a flame retardant means it is often found in a variety of products and environments, which can impact its distribution and effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,2,4-tribromo-5-(3,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-7-2-1-6(3-8(7)14)18-12-5-10(16)9(15)4-11(12)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMFEPLDDHZBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724016 | |
| Record name | 1,2,4-Tribromo-5-(3,4-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,4',5-Pentabromodiphenyl ether | |
CAS RN |
446254-80-4 | |
| Record name | 2,3',4,4',5-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Tribromo-5-(3,4-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4',5-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IF7OHN68D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



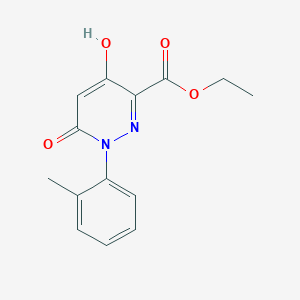
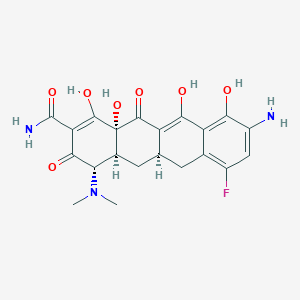
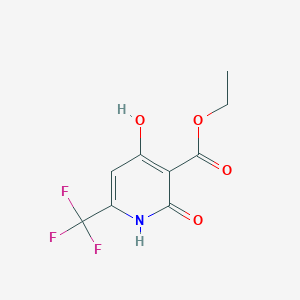

![4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425367.png)


